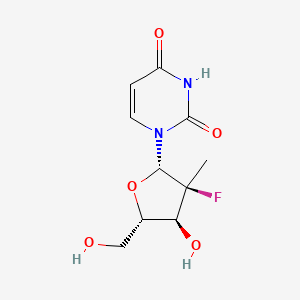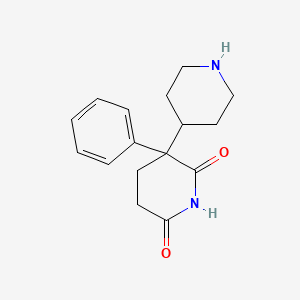
Nor-benzetimide
Overview
Description
Nor-benzetimide is an organic compound known for its role as a major metabolite of Benzetimide. Benzetimide is a muscarinic acetylcholine receptor antagonist with anticholinergic activity . This compound has a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol .
Mechanism of Action
Target of Action
Nor-benzetimide is a major metabolite of Benzetimide . Its primary target is the Muscarinic Acetylcholine Receptor (mAChR) . mAChRs are a type of receptor in the nervous system that play a key role in mediating the actions of the neurotransmitter acetylcholine.
Mode of Action
This compound acts as an antagonist at the mAChR . This means it binds to the receptor and blocks its activation by acetylcholine. This inhibition of mAChR leads to anticholinergic activity , which can affect various physiological functions such as heart rate, digestion, respiratory rate, salivation, and eye function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nor-benzetimide is prepared from Benzetimide through catalytic transfer hydrogenolysis . This process involves the transfer of hydrogen from a donor molecule to Benzetimide in the presence of a catalyst, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows the same catalytic transfer hydrogenolysis method. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Nor-benzetimide undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Scientific Research Applications
Nor-benzetimide has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving muscarinic acetylcholine receptor antagonists.
Biology: Investigated for its effects on biological systems, particularly in relation to its anticholinergic activity.
Medicine: Explored for potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new chemical entities and as a standard in analytical chemistry
Comparison with Similar Compounds
Benzetimide: The parent compound of Nor-benzetimide, known for its anticholinergic activity.
Atropine: Another muscarinic acetylcholine receptor antagonist with similar pharmacological properties.
Scopolamine: A compound with anticholinergic activity, used for its effects on the central nervous system.
Uniqueness of this compound: this compound is unique due to its specific metabolic origin from Benzetimide and its distinct pharmacological profile. Unlike Atropine and Scopolamine, this compound is primarily studied as a metabolite, providing insights into the metabolic pathways and pharmacokinetics of Benzetimide .
Properties
IUPAC Name |
3-phenyl-3-piperidin-4-ylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-6-9-16(15(20)18-14,12-4-2-1-3-5-12)13-7-10-17-11-8-13/h1-5,13,17H,6-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKABEIXAFZEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
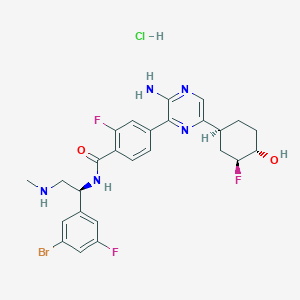
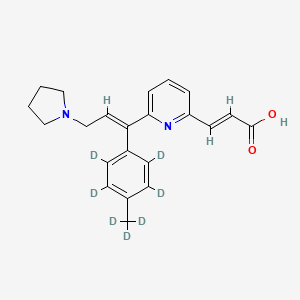
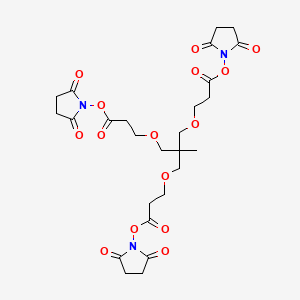
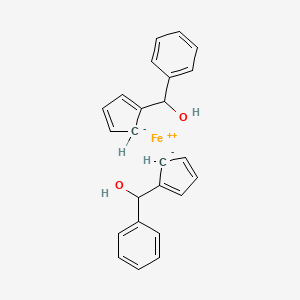
![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)
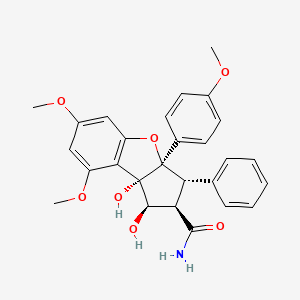
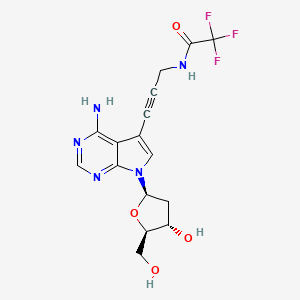
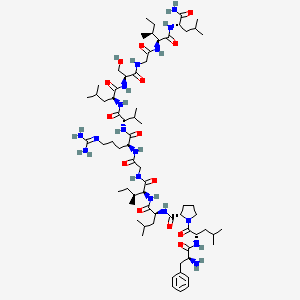
![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)
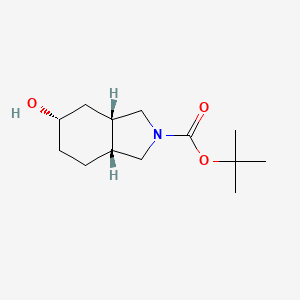
![tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3182054.png)
